

1,5-Hexadiene diepoxide CAS number 1888-89-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,5-Hexadiene diepoxide

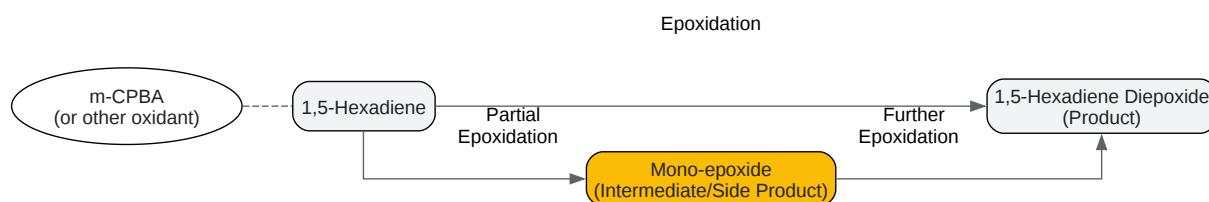
Cat. No.: B159676

[Get Quote](#)

An In-depth Technical Guide to **1,5-Hexadiene Diepoxide** (CAS: 1888-89-7)

Abstract

This technical guide provides a comprehensive overview of **1,5-hexadiene diepoxide** (CAS No. 1888-89-7), a bifunctional electrophile with significant utility in chemical synthesis and materials science. As a diepoxide, its reactivity is characterized by the two strained oxirane rings, making it an effective cross-linking agent and a versatile building block for more complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, will detail its physicochemical properties, synthesis, characteristic reactivity, key applications, and essential safety and handling protocols. The insights provided are grounded in established experimental data and authoritative sources to ensure technical accuracy and practical relevance.


Chemical Identity and Physicochemical Properties

1,5-Hexadiene diepoxide, also known as 1,2,5,6-diepoxyhexane or 2-[2-(oxiran-2-yl)ethyl]oxirane, is a colorless to light yellow liquid at room temperature. Its bifunctional nature, containing two terminal epoxide groups separated by an ethylene bridge, is central to its utility in polymerization and cross-linking applications. The key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	1888-89-7	
Molecular Formula	C ₆ H ₁₀ O ₂	
Molecular Weight	114.14 g/mol	
IUPAC Name	2-[2-(oxiran-2-yl)ethyl]oxirane	
Synonyms	1,2,5,6-Diepoxyhexane, 1,2-Di(oxiran-2-yl)ethane	
Appearance	Colorless to light yellow clear liquid	
Boiling Point	188 °C (lit.); 62 °C at 300 mmHg	
Density	1.03 g/cm ³ ; 0.98 g/mL	
Refractive Index	1.439 - 1.441	
Flash Point	63 °C; 97 °C	
Purity	Typically >96.0% (by GC)	

Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of **1,5-hexadiene diepoxide** involves the controlled epoxidation of its precursor, 1,5-hexadiene.

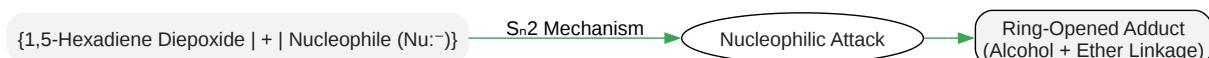
[Click to download full resolution via product page](#)**Figure 1: Synthetic pathway to 1,5-Hexadiene Diepoxide.**

A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (mCPBA). The causality behind the experimental design is critical for maximizing yield and purity.

Expert Insight: The primary challenge in this synthesis is managing selectivity. The reaction proceeds stepwise, first forming the mono-epoxide (1,2-epoxy-5-hexene), which can be isolated or further oxidized to the desired diepoxide. To favor the formation of the diepoxide, a molar excess of the oxidizing agent is required. Conversely, to prevent over-oxidation and achieve high yields of the mono-epoxide, an excess of 1,5-hexadiene is crucial. Reaction temperature is a key parameter; conducting the epoxidation at reduced temperatures (e.g., 0 °C) helps control the exothermic reaction and improves selectivity by minimizing side reactions.

Experimental Protocol: Synthesis via mCPBA Epoxidation

This protocol is a representative synthesis adapted from documented procedures. All work must be conducted in a fume hood with appropriate personal protective equipment.


- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1,5-hexadiene (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** Dissolve m-CPBA (~2.2 eq) in DCM and add it portion-wise or via the dropping funnel to the stirred 1,5-hexadiene solution. Maintain the internal temperature at or below 5 °C throughout the addition. Causality: Slow, controlled addition is essential to dissipate the heat generated from the exothermic reaction and prevent thermal runaway.
- **Reaction Monitoring:** Stir the resulting suspension at 0 °C. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the intermediate mono-epoxide.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 2N NaOH) to neutralize

the m-chlorobenzoic acid byproduct.

- Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield **1,5-hexadiene diepoxide** as a clear liquid.
- Analysis: Confirm the structure and purity of the final product using NMR spectroscopy and GC analysis.

Reactivity Profile: The Role of the Epoxide Rings

The reactivity of **1,5-hexadiene diepoxide** is dominated by the electrophilic nature of the carbon atoms in the two oxirane rings. These rings are susceptible to attack by nucleophiles, leading to a ring-opening reaction. This bifunctional reactivity allows the molecule to act as a potent cross-linking agent.

[Click to download full resolution via product page](#)

Figure 2: General mechanism of nucleophilic ring-opening.

This compound readily reacts with various nucleophiles, including amines, thiols (like glutathione), and hydroxyl groups found in proteins and on DNA bases. This reactivity is the basis for its biological activity and its industrial use in curing epoxy resins. The reaction with biological nucleophiles explains its observed cytotoxicity and ability to form cross-links with DNA and proteins. The kinetics of these reactions can be influenced by factors such as pH and temperature.

Applications in Research and Drug Development

The unique bifunctional nature of **1,5-hexadiene diepoxide** makes it a valuable tool in several scientific domains.

- **Cross-Linking Agent:** Its ability to react with and link two different nucleophilic sites makes it a useful cross-linking agent. In materials science, it is used in the formulation of epoxy resins, coatings, and adhesives to enhance durability, thermal stability, and chemical resistance. In biological research, it can be used to study protein-protein or protein-DNA interactions by covalently trapping them.
- **Synthetic Intermediate:** It serves as a precursor in multi-step organic syntheses. For example, it is used as an intermediate in the preparation of the C13-22 fragment of Amphidinolide T2, a complex macrolide natural product.
- **Biological Probe:** Due to its reactivity with biomolecules, it has been studied for its cytotoxic effects. While its potential for inducing cancer makes it unsuitable as a therapeutic agent itself, it can be used as a model compound for studying the mechanisms of DNA damage and cytotoxicity caused by bifunctional electrophiles.

Safety, Handling, and Storage

1,5-Hexadiene diepoxide is a hazardous chemical that must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.

Hazard Information	Details	Source(s)
GHS Pictograms	Warning	
Signal Word	Warning	
Hazard Statements	H227: Combustible liquid.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.	
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray	

- To cite this document: BenchChem. [1,5-Hexadiene diepoxide CAS number 1888-89-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b159676#1-5-hexadiene-diepoxide-cas-number-1888-89-7-properties\]](https://www.benchchem.com/product/b159676#1-5-hexadiene-diepoxide-cas-number-1888-89-7-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com